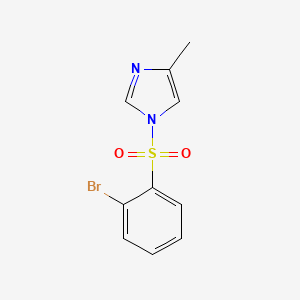

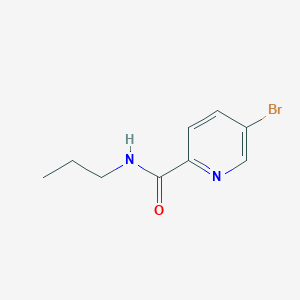

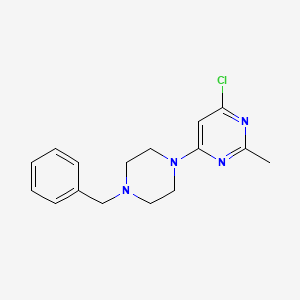

![molecular formula C7H6BrN3 B1294230 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 957062-94-1](/img/structure/B1294230.png)

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a derivative of the 1,2,4-triazolo[1,5-a]pyridine class, which is known for its potential pharmacological properties. The presence of bromine and methyl groups on the triazolopyridine core can significantly influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of related triazolopyridine compounds involves the cyclization of hydrazones derived from aldehydes. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization . Although the exact synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The structure of triazolopyridine derivatives has been confirmed using techniques such as single-crystal X-ray analysis . This method provides precise information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. The molecular structure of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine would likely exhibit similar characteristics to those of its analogs.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, including ring rearrangements and substitutions. For example, 1,2,4-triazolo[4,3-c]pyrimidines can isomerize to 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement . The halogen functionalities present in these compounds also allow for further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions are valuable for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine would be influenced by the presence of the bromine and methyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as electron density and distribution, would also be impacted, which in turn could influence the compound's reactivity and interactions with biological molecules.

Safety And Hazards

Eigenschaften

IUPAC Name |

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIPKPMNMOVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=N2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650337 |

Source

|

| Record name | 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

957062-94-1 |

Source

|

| Record name | 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

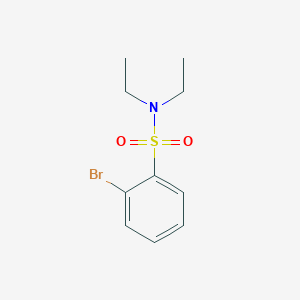

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)